molecular formula C17H15F3N4O3S B2857608 N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide CAS No. 2034449-12-0

N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide

Cat. No.: B2857608
CAS No.: 2034449-12-0
M. Wt: 412.39
InChI Key: TZICDWRHJDIYJL-UHFFFAOYSA-N
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Description

N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide is a useful research compound. Its molecular formula is C17H15F3N4O3S and its molecular weight is 412.39. The purity is usually 95%.
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Biological Activity

N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.

Chemical Structure and Properties

The compound features key structural elements, including:

  • Pyridine Ring : Contributes to the compound's interaction with biological targets.
  • Imidazole Ring : Known for its role in enzyme inhibition and receptor binding.
  • Trifluoromethoxy Group : Enhances lipophilicity and may improve bioavailability.

The molecular formula is C16H18F3N4O2SC_{16}H_{18}F_3N_4O_2S, with a molecular weight of approximately 394.4 g/mol. Its InChI Key is JDJPGJBDLKZJBW-UHFFFAOYSA-N, which aids in identifying the compound in databases.

Synthesis

The synthesis of this compound involves multiple steps, typically starting from simpler precursors through methods such as:

  • Condensation Reactions : To form the imidazole and pyridine rings.
  • Substitution Reactions : For attaching the trifluoromethoxy group and sulfonamide moiety.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For example, derivatives of pyridine and imidazole have shown effectiveness against various Gram-positive and Gram-negative bacteria. The specific activity of this compound has not been extensively documented, but related compounds have demonstrated IC50 values in the micromolar range against bacterial strains .

Anticancer Potential

Studies on related imidazole derivatives have revealed their potential as anticancer agents. For instance, certain derivatives inhibited the growth of cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer), with reported IC50 values ranging from 30 to 550 nM . The mechanism often involves the inhibition of key enzymes or receptors involved in cell proliferation.

Enzyme Inhibition

The compound may act as an inhibitor for various enzymes due to the presence of the imidazole ring, which is known for its ability to coordinate with metal ions in enzyme active sites. This property is critical for designing inhibitors targeting kinases or phosphatases, which are pivotal in cancer signaling pathways.

Case Studies

  • Antibacterial Screening : A study evaluated several pyridine-based compounds for their antibacterial activity against Staphylococcus aureus and Escherichia coli. Compounds similar to this compound showed promising results, with some achieving sub-micromolar IC50 values .
  • Anticancer Activity : In a comparative study of imidazole derivatives, several compounds were tested against HCT116 (colon cancer) and MCF-7 (breast cancer) cell lines. The most active compounds exhibited IC50 values between 0.63–1.32 μM, indicating strong anticancer potential .

Properties

IUPAC Name

N-[2-(2-pyridin-2-ylimidazol-1-yl)ethyl]-2-(trifluoromethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3N4O3S/c18-17(19,20)27-14-6-1-2-7-15(14)28(25,26)23-10-12-24-11-9-22-16(24)13-5-3-4-8-21-13/h1-9,11,23H,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZICDWRHJDIYJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC(F)(F)F)S(=O)(=O)NCCN2C=CN=C2C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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